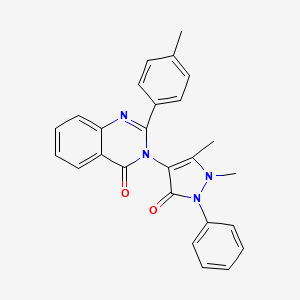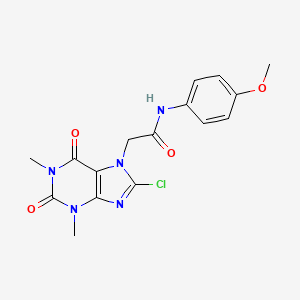![molecular formula C21H20FN3O2 B10870297 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10870297.png)
1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a fluorophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrrolidine-2,5-dione core.
Attachment of the Indole Moiety: The indole group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative and a palladium catalyst.
Final Amination Step: The amino group is introduced through a reductive amination reaction, where the indole-ethylamine derivative is reacted with the pyrrolidine-2,5-dione intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Fluorophenyl-substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It is being explored as a candidate for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and indole moiety allow it to bind to these targets with high affinity, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(2-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(2-methylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Uniqueness
Compared to these similar compounds, 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. This makes it a particularly attractive candidate for drug development.
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20FN3O2/c1-13-6-7-17-15(10-13)14(12-24-17)8-9-23-18-11-20(26)25(21(18)27)19-5-3-2-4-16(19)22/h2-7,10,12,18,23-24H,8-9,11H2,1H3 |
InChI Key |
PHYBESJWJFKXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate](/img/structure/B10870217.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870264.png)
![Methyl 5-chloro-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10870268.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10870299.png)
![2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10870306.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10870309.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B10870312.png)
